3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methoxy groups. The compound also includes a thiophene moiety, a sulfur-containing heterocycle, which is known for its significant role in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of 3-chloro-4-methoxybenzene to introduce the sulfonamide group. This can be achieved by reacting 3-chloro-4-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
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Introduction of the Thiophene Moiety: : The thiophene groups are introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with the sulfonamide intermediate.
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Final Assembly: : The final step involves the formation of the N-(thiophen-2-yl(thiophen-3-yl)methyl) linkage. This can be achieved through a nucleophilic substitution reaction where the thiophene moiety is attached to the nitrogen atom of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to the presence of the thiophene moiety.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: Lacks the thiophene moiety, resulting in different biological activity.
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide: Similar structure but without the chloro and methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
The unique combination of the chloro, methoxy, and thiophene groups in 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide provides a distinct profile of chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c1-21-14-5-4-12(9-13(14)17)24(19,20)18-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYPIMACUIXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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